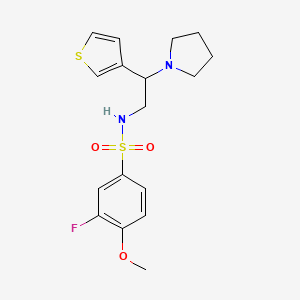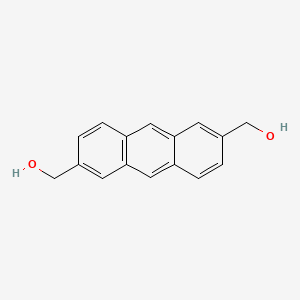
2,6-Anthracenedimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Anthracenedimethanol is an organic compound with the molecular formula C16H14O2 It is a derivative of anthracene, featuring two hydroxymethyl groups attached to the 2 and 6 positions of the anthracene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Anthracenedimethanol typically involves the reduction of 2,6-anthracenedicarboxylic acid or its derivatives. One common method is the reduction of 2,6-anthracenedicarboxylic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction processes, optimized for higher yields and purity.
化学反应分析
Types of Reactions: 2,6-Anthracenedimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form 2,6-anthracenedicarboxylic acid.
Reduction: As mentioned earlier, reduction of 2,6-anthracenedicarboxylic acid using lithium aluminum hydride (LiAlH4) yields this compound.
Substitution: The hydroxymethyl groups can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Major Products Formed:
- Oxidation of this compound typically yields 2,6-anthracenedicarboxylic acid.
- Substitution reactions can produce a variety of derivatives depending on the electrophile used.
科学研究应用
2,6-Anthracenedimethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Anthracenedimethanol and its derivatives involves interactions with various molecular targets and pathways. For instance, its potential antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. In cancer research, its derivatives may interfere with cell proliferation pathways, leading to apoptosis (programmed cell death).
相似化合物的比较
9,10-Anthracenedimethanol: Another derivative of anthracene with hydroxymethyl groups at the 9 and 10 positions.
2,6-Anthracenedicarboxylic Acid: The precursor for the synthesis of 2,6-Anthracenedimethanol.
Anthracene: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to the specific positioning of its hydroxymethyl groups, which imparts distinct chemical properties and reactivity compared to other anthracene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
属性
IUPAC Name |
[6-(hydroxymethyl)anthracen-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-9-11-1-3-13-7-16-6-12(10-18)2-4-14(16)8-15(13)5-11/h1-8,17-18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEFUJJXSBJMDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=CC(=C3)CO)C=C2C=C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2967637.png)
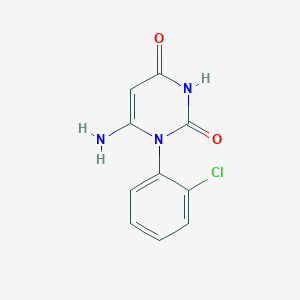
![1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(2E)-2-[(4-methoxyphenyl)imino]ethyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile](/img/structure/B2967639.png)
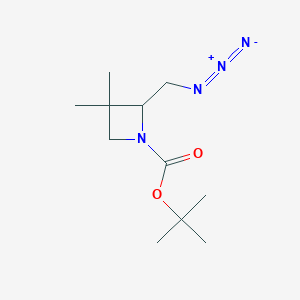
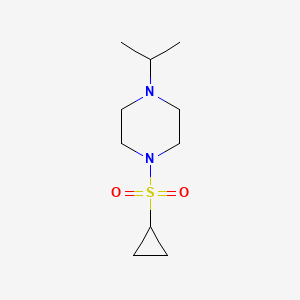
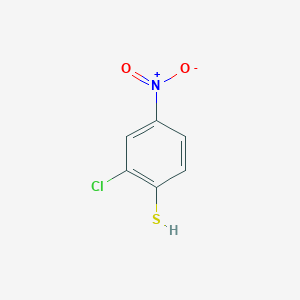
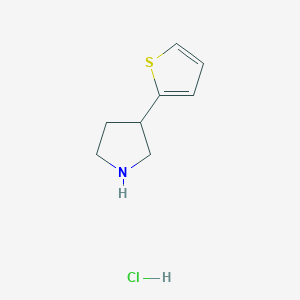
![2,6-difluoro-N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide](/img/structure/B2967647.png)
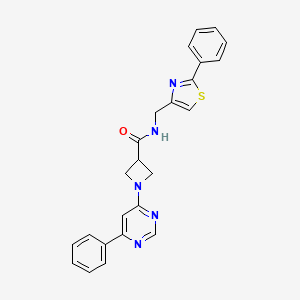
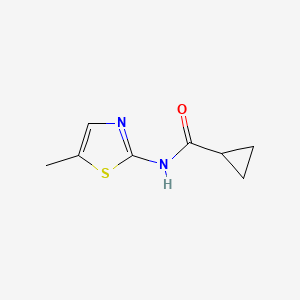
![3-CHLORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE](/img/structure/B2967650.png)
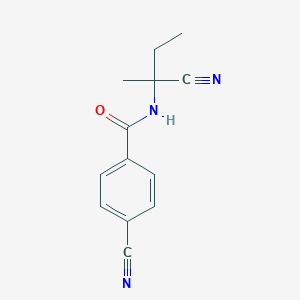
![N,7-bis(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2967654.png)
